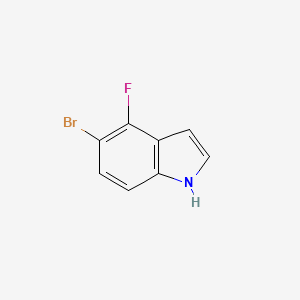

5-bromo-4-fluoro-1H-indole

描述

属性

IUPAC Name |

5-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGNVOLKFFCMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467974 | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-96-1 | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sequential Bromination and Fluorination

This two-step approach begins with bromination of 4-fluoro-1H-indole or fluorination of 5-bromo-1H-indole.

Reaction Conditions :

- Bromination : N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C.

- Fluorination : Selectfluor® or DAST (diethylaminosulfur trifluoride) in acetonitrile at 60–80°C.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | DCM | 0–25°C | 70–85 |

| Fluorination | Selectfluor® | MeCN | 60°C | 65–75 |

Advantages : Modular approach allows regioselective halogenation.

Limitations : Requires pre-functionalized indole precursors, which may limit scalability.

Fischer Indole Synthesis

Cyclization of Phenylhydrazines

The Fischer method constructs the indole core from phenylhydrazine derivatives and ketones, followed by halogenation.

Procedure :

- Condensation of 4-bromo-2-fluoroaniline with ethyl pyruvate to form phenylhydrazone.

- Acid-catalyzed cyclization (HCl, ethanol, reflux) to yield 5-bromo-4-fluoro-1H-indole.

Optimization :

- Catalyst : ZnCl₂ or PPA (polyphosphoric acid) improves cyclization efficiency.

- Yield : 60–78% after purification via silica gel chromatography.

Mechanistic Insight : The reaction proceeds via-sigmatropic rearrangement of enamine intermediates.

Modified Leimgruber-Batcho Indole Synthesis

Nitrobenzene Reduction and Cyclization

This method employs o-nitrotoluene derivatives as starting materials.

Steps :

- Reduction : 4-Bromo-2-fluoro-6-nitrotoluene is reduced to the corresponding aniline using Fe/NH₄Cl.

- Cyclization : Treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 120°C forms the indole ring.

Data :

| Starting Material | Reducing Agent | Cyclization Agent | Yield (%) |

|---|---|---|---|

| 4-Bromo-2-fluoro-6-nitrotoluene | Fe/NH₄Cl | DMF-DMA | 70–75 |

Advantages : Scalable to multi-kilogram batches with minimal byproducts.

Vilsmeier-Haack Formylation Followed by Halogenation

Formylation and Subsequent Functionalization

This route introduces formyl groups at the indole C-3 position, enabling directed halogenation.

Procedure :

- Formylation : 4-Fluoro-1H-indole reacts with Vilsmeier reagent (POCl₃/DMF) at 40°C.

- Bromination : NBS in CCl₄ selectively brominates the C-5 position.

Key Metrics :

Application : Ideal for synthesizing analogs with additional substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled with halogenated indoles to install substituents.

Example :

- Substrate : 4-Fluoro-5-iodo-1H-indole.

- Reagents : 5-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O.

- Yield : 82–88%.

Conditions :

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Hemetsberger-Knittel Synthesis

Azide Thermolysis

This method involves thermal decomposition of azides to form indole rings.

Steps :

- Azide Formation : 4-Bromo-2-fluoroaniline reacts with ethyl azidoacetate in ethanol.

- Thermolysis : Heating at 180°C in 1,2-dichlorobenzene induces cyclization.

Data :

| Intermediate | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl 2-azido-3-(4-bromo-2-fluorophenyl)acrylate | 1,2-Dichlorobenzene | 180°C | 50–60 |

Limitations : Moderate yields and high-temperature requirements.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Halogenation | Prefunctionalized indole | NBS/Selectfluor® | 65–85 | Moderate |

| Fischer Synthesis | Phenylhydrazine | Ethyl pyruvate/ZnCl₂ | 60–78 | High |

| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA | 70–75 | Industrial |

| Vilsmeier-Haack | 4-Fluoroindole | POCl₃/NBS | 75–80 | Lab-scale |

| Suzuki Coupling | Halogenated indole | Pd(PPh₃)₄ | 82–88 | High |

| Hemetsberger-Knittel | Aniline derivatives | Ethyl azidoacetate | 50–60 | Low |

Efficiency Ranking :

- Suzuki Coupling (Highest yield, scalability).

- Leimgruber-Batcho (Industrial applicability).

- Fischer Synthesis (Balanced yield and cost).

化学反应分析

Types of Reactions

5-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized to form indole-2,3-diones or reduced to form indolines.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are employed.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.

Major Products

Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indoles.

Nucleophilic Substitution: Products include substituted indoles with various functional groups.

Oxidation and Reduction: Products include indole-2,3-diones and indolines.

科学研究应用

Scientific Research Applications

5-Bromo-4-fluoro-1H-indole has diverse applications across multiple scientific disciplines:

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through modulation of key signaling pathways involved in cell survival.

- Antimicrobial Properties : Studies have shown that it effectively inhibits biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Biological Studies

This compound serves as a biochemical probe to study various biological pathways:

- Receptor Binding : It exhibits high affinity for multiple receptors, influencing cellular signaling and gene expression.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways and cellular responses to stress.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Dyes and Pigments : Its unique structure makes it suitable for developing specialty chemicals used in dyes and pigments.

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

Anticancer Study

A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

Research showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections. The study indicated that the compound's halogen substituents play a crucial role in enhancing its antimicrobial activity .

作用机制

The mechanism of action of 5-bromo-4-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved can vary depending on the context of its use.

相似化合物的比较

Similar Compounds

5-Bromo-1H-indole: Lacks the fluorine substituent, leading to different chemical and biological properties.

4-Fluoro-1H-indole: Lacks the bromine substituent, affecting its reactivity and applications.

5-Chloro-4-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

5-Bromo-4-fluoro-1H-indole is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

生物活性

5-Bromo-4-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique halogen substituents. This compound has garnered attention in various fields of biological research due to its diverse range of biological activities, including anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H5BrFN

- Molecular Weight : 214.03 g/mol

- Structure : The compound features a bicyclic structure comprising a five-membered nitrogen-containing ring fused to a six-membered aromatic ring.

This compound interacts with various biological targets, influencing cellular functions through several mechanisms:

- Receptor Binding : This compound binds with high affinity to multiple receptors, which can modulate signaling pathways and gene expression.

- Enzyme Interaction : It has been shown to inhibit the formation of biofilms in bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential antimicrobial activity.

- Cellular Effects : It affects cellular metabolism and stress response pathways, leading to altered cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in cancer cells through various pathways:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

- Mechanistic Insights : The compound may act by modulating key signaling pathways involved in cell survival and proliferation.

Antiviral Activity

The antiviral potential of this compound has been explored in several studies:

- Inhibition of Viral Replication : Preliminary studies suggest that this compound can inhibit the replication of certain viruses, although specific viral targets remain to be fully elucidated.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity:

- Biofilm Inhibition : It effectively inhibits biofilm formation in pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-1H-indole | C8H6BrN | Lacks fluorine substituent |

| 4-Fluoro-1H-indole | C8H6FN | Lacks bromine substituent |

| 5-Chloro-4-fluoro-1H-indole | C8H5ClFN | Chlorine instead of bromine |

The presence of both bromine and fluorine in this compound enhances its reactivity and biological activity compared to these similar compounds.

Research Applications

The applications of this compound span several scientific fields:

- Medicinal Chemistry : It is being investigated for its therapeutic potential against various diseases, including cancer and infectious diseases .

- Biochemical Probes : The compound is used as a probe in biochemical assays to study biological pathways and interactions .

Case Studies

Several case studies illustrate the biological effects and potential applications of this compound:

- Anticancer Study : A study involving breast cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-4-fluoro-1H-indole, and how can reaction yields be improved?

- Methodology : The synthesis of halogenated indoles often involves Sonogashira coupling, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or N-alkylation. For example, N-alkylation of 5-bromo-1H-indole derivatives can be achieved using NaH as a base and alkyl halides in anhydrous DMSO at room temperature, yielding products in >90% purity after column chromatography . To improve yields, optimize solvent systems (e.g., PEG-400:DMF mixtures for CuAAC reactions) and catalyst loading (e.g., 1.2 eq CuI for triazole formation) . Monitor reactions via TLC (Rf ~0.3 in 70:30 EtOAc:hexane) and confirm purity via H NMR (e.g., characteristic indole proton signals at δ 7.23–6.42) .

Q. How should researchers interpret NMR and mass spectrometry data to confirm the structure of this compound derivatives?

- Methodology :

- H NMR : Look for indole NH signals (δ ~9.69 ppm) and coupling patterns. For example, fluorine substituents cause splitting in adjacent protons (e.g., ~21.4 Hz in F NMR at δ -114.65) .

- C NMR : Identify halogenated carbons (e.g., C-Br at δ ~121.2 ppm, C-F at δ ~116.4 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 385.0461 for triazole-substituted derivatives) using FAB-HRMS .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use PPE (N95 masks, gloves, eyeshields) to avoid inhalation or dermal contact. Store the compound in a cool, dry environment, protected from light. Monitor for decomposition via TLC or HPLC, as brominated indoles may release toxic HBr under acidic conditions. Reference safety data for related compounds (e.g., WGK 3 classification for 5-bromo-2-methylindole) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. For high-resolution structures, employ OLEX2 for visualization and validation of bond lengths/angles (e.g., C-Br ~1.9 Å, C-F ~1.35 Å). Address twinning or disorder using SHELXD for experimental phasing .

Q. What strategies can mitigate low yields in the functionalization of this compound?

- Methodology :

- Catalyst Optimization : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids).

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for CuAAC reactions to enhance solubility of azide intermediates .

- Purification : Use gradient flash chromatography (e.g., 30–70% EtOAc in hexane) to separate regioisomers.

Q. How should researchers address contradictions in spectral data or biological activity results for this compound derivatives?

- Methodology :

- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Biological Assays : Replicate enzyme inhibition or antioxidant assays (e.g., DPPH radical scavenging) under controlled conditions (pH, temperature) to confirm reproducibility .

- Statistical Analysis : Apply ANOVA or linear regression to identify outliers in dose-response curves .

Q. What experimental designs are recommended for studying the bioactivity of this compound in cellular models?

- Methodology :

- Cell Viability Assays : Use MTT or resazurin assays to determine IC values in cancer cell lines (e.g., HepG2).

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 activation) or kinase inhibition (e.g., Flt3 for indole-based inhibitors) .

- Controls : Include parent indole scaffolds (e.g., unsubstituted 1H-indole) to isolate the effects of bromo/fluoro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。